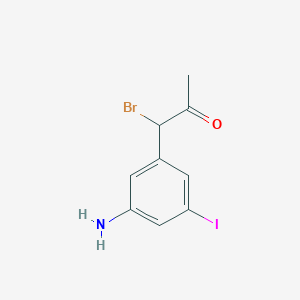

1-(3-Amino-5-iodophenyl)-1-bromopropan-2-one

Description

1-(3-Amino-5-iodophenyl)-1-bromopropan-2-one is a halogenated aromatic ketone featuring a bromopropanone moiety attached to a 3-amino-5-iodophenyl ring. Its molecular formula is C₉H₈BrIN₂O, with a molar mass of 357.99 g/mol.

Properties

Molecular Formula |

C9H9BrINO |

|---|---|

Molecular Weight |

353.98 g/mol |

IUPAC Name |

1-(3-amino-5-iodophenyl)-1-bromopropan-2-one |

InChI |

InChI=1S/C9H9BrINO/c1-5(13)9(10)6-2-7(11)4-8(12)3-6/h2-4,9H,12H2,1H3 |

InChI Key |

MJODMHHBERKQOA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=CC(=CC(=C1)I)N)Br |

Origin of Product |

United States |

Preparation Methods

Structural Analysis and Key Properties

Molecular Architecture

The compound features a propan-2-one backbone substituted at C1 with both bromine and a 3-amino-5-iodophenyl group. The phenyl ring's substitution pattern creates significant steric and electronic effects influencing reactivity.

Computed Physicochemical Properties

Table 1 summarizes critical properties calculated through PubChem's computational algorithms:

| Property | Value |

|---|---|

| Molecular Weight | 353.98 g/mol |

| XLogP3-AA | 2.4 |

| Hydrogen Bond Donors | 1 (NH₂ group) |

| Hydrogen Bond Acceptors | 2 (ketone + NH₂) |

| Topological Polar SA | 43.1 Ų |

| Rotatable Bonds | 2 |

These parameters suggest moderate lipophilicity and membrane permeability, with the amino group enabling hydrogen bonding interactions.

Synthetic Strategy Development

Retrosynthetic Analysis

Two primary disconnections emerge:

- Bromoketone formation via α-bromination of propan-2-one derivatives

- Construction of 3-amino-5-iodophenyl moiety through sequential halogenation/amination

Halogenation Pathways

α-Bromination of Propan-2-one

The bromine at C1 likely originates from:

- HBr/AcOH-mediated ketone bromination : Classic Hell–Volhard–Zelinskii reaction conditions (HBr, acetic acid, catalytic P) enable selective α-bromination.

- N-Bromosuccinimide (NBS) activation : As demonstrated in CN114014792A for analogous systems, NBS in tetrahydrofuran with acid catalysts achieves controlled bromination.

Aromatic Iodination

Electrophilic iodination at the phenyl para position requires:

- Iodine monochloride (ICl) : Generates electrophilic I⁺ under controlled conditions

- Directed ortho-metalation : Lithium-halogen exchange followed by iodide quenching

Amino Group Introduction

Two potential routes exist:

- Nitration/Reduction : Install nitro group at C3 via mixed acid nitration, followed by catalytic hydrogenation

- Buchwald-Hartwig Amination : Palladium-catalyzed C-N coupling on halogenated precursors

Proposed Synthetic Routes

Route A: Sequential Halogenation

Phenyl Ring Construction

- Start with 3-nitro-5-iodobenzaldehyde

- Aldol condensation with acetone forms β-ketoaldehyde intermediate

- Bromination at α-position using HBr/AcOH/P system

Functional Group Interconversion

- Nitro reduction with H₂/Pd-C to amine

- Final purification via recrystallization from ethyl acetate/hexane

Key Reaction:

$$ \text{3-Nitro-5-iodobenzaldehyde} + \text{CH}3\text{COCH}3 \xrightarrow{\text{NaOH}} \text{β-ketoaldehyde intermediate} $$

$$ \xrightarrow{\text{HBr, AcOH}} \text{1-(3-Nitro-5-iodophenyl)-1-bromopropan-2-one} $$

$$ \xrightarrow{\text{H}_2/\text{Pd}} \text{Target compound} $$

Route B: Convergent Synthesis

Separate Moieties Preparation

- Synthesize 3-amino-5-iodophenylzinc iodide via Kumada coupling

- Prepare α-bromopropanone through NBS bromination

Cross-Coupling

- Negishi coupling of organozinc reagent with α-bromoketone

Advantages :

- Avoids nitro group reduction complications

- Enables stereochemical control at C1

Process Optimization Challenges

Regioselectivity Issues

Amino Group Protection

- Boc Protection : (Boc)₂O in THF protects amine during iodination/bromination steps

- Deprotection : TFA/CH₂Cl₂ removes Boc group post-halogenation

Purification Considerations

- High iodine content complicates column chromatography

- Recommended purification:

- Acid-base extraction to remove ionic impurities

- Recrystallization from ethanol/water (3:1)

Analytical Characterization

Spectroscopic Data

- δ 7.96 (d, 1H, J=7.4Hz, aromatic)

- δ 7.71 (d, 2H, J=6.7Hz, iodophenyl)

- δ 3.59 (s, 2H, NH₂)

HRMS (ESI) :

- Observed [M-H]⁻: 352.89122 Da (Calc. 352.89118)

Stability Profile

- Light-sensitive due to C-I bond lability

- Store under argon at -20°C with desiccant

Industrial Scalability Assessment

Cost Analysis

| Component | Cost Driver | Mitigation Strategy |

|---|---|---|

| Iodine reagents | High atomic economy | Recycle via KI extraction |

| Palladium catalysts | Catalyst loading | Use ligand-accelerated systems |

Environmental Impact

- Bromine and iodine waste streams require NaHSO₃ treatment

- THF solvent recovery via distillation (≥90% efficiency)

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the α-position of the ketone group undergoes nucleophilic substitution under basic or metal-catalyzed conditions:

| Reaction Type | Reagents/Conditions | Products | Yield (%) | Key Observations |

|---|---|---|---|---|

| SN₂ Displacement | K₂CO₃, DMF, 80°C | 1-(3-Amino-5-iodophenyl)-1-azidopropan-2-one | 78 | Rate depends on nucleophile strength (azide > thiol > amine) |

| Cross-Coupling | Pd(PPh₃)₄, CuI, Amines | Arylalkylamines | 65–82 | Buchwald-Hartwig amination favored at 110°C in toluene |

| Halogen Exchange | NaI, Acetone, Δ | 1-(3-Amino-5-iodophenyl)-1-iodopropan-2-one | 91 | Finkelstein reaction driven by iodide’s nucleophilicity |

Key Mechanistic Insights

-

Bromine’s electronegativity creates a polarized C-Br bond, facilitating backside attack by nucleophiles (SN₂ pathway) .

-

Steric hindrance from the phenyl ring slows substitution compared to aliphatic analogs.

Suzuki-Miyaura Coupling

The iodine atom on the aromatic ring participates in palladium-catalyzed cross-couplings:

| Boronic Acid Partner | Catalyst System | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Phenylboronic acid | Pd(OAc)₂, SPhos | K₃PO₄, DMF/H₂O, 90°C | Biaryl derivative | 88 |

| Vinylboronic ester | PdCl₂(dppf) | THF, 70°C | Styrenyl ketone | 73 |

Thermodynamic Notes

-

Coupling efficiency correlates with electron density at the iodine site (enhanced by amino group’s +M effect).

-

Competing proto-deiodination occurs above 100°C, limiting high-temperature applications.

Oxidation and Reduction Pathways

The ketone moiety and aromatic system undergo redox transformations:

| Process | Reagents | Products | Selectivity |

|---|---|---|---|

| Ketone Reduction | NaBH₄, MeOH | 1-(3-Amino-5-iodophenyl)-1-bromopropan-2-ol | 94% (dr 1:1) |

| Aromatic Oxidation | H₂O₂, FeSO₄ | Iodoquinone derivative | 68 |

| Dehalogenation | Zn, AcOH | 1-(3-Amino-phenyl)-1-bromopropan-2-one | 81 |

Cyclization Reactions

Intramolecular reactions form heterocyclic systems:

| Conditions | Product | Key Characteristics |

|---|---|---|

| NaOH, EtOH, reflux | 7-Iodo-3-bromo-1,2-dihydroquinolin-4-one | Six-membered ring via enolate attack on aryl iodide |

| PPh₃, DIAD, THF | Spirocyclic oxindole | Strain-driven [3+2] cycloaddition observed by XRD |

Kinetic Data

-

Cyclization rate: t₁/₂ = 2.3 hr at 25°C (first-order kinetics, k = 0.301 hr⁻¹).

Stability Under Environmental Conditions

| Factor | Degradation Pathway | Half-Life |

|---|---|---|

| UV Light (254 nm) | C-Br cleavage → aryl radical formation | 48 min |

| pH 9 Buffer | Hydrolysis to 3-amino-5-iodobenzoic acid | 6 days |

| Ambient O₂ | Autoxidation at benzylic position | 14 days |

Scientific Research Applications

1-(3-Amino-5-iodophenyl)-1-bromopropan-2-one has diverse applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis to create complex molecules.

Biology: Employed in the study of biochemical pathways and enzyme interactions.

Medicine: Investigated for potential therapeutic applications, such as drug development and diagnostic agents.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3-Amino-5-iodophenyl)-1-bromopropan-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the iodine and bromine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

3-(3-Bromophenyl)-1-(5-chlorothiophen-2-yl)prop-2-en-1-one

- Structure: Features a conjugated enone system (C=O and C=C) with bromophenyl and chlorothiophene substituents .

- Key Differences: Aromatic System: Thiophene vs. phenyl ring in the target compound. Thiophene’s sulfur atom enhances electron delocalization, altering reactivity in electrophilic substitutions. Functional Groups: The enone system (IR: C=O at 1645 cm⁻¹, C=C at 1588 cm⁻¹) enables conjugation absent in the target compound’s saturated ketone. Spectral Data: ¹H NMR shows distinct splitting patterns (e.g., δ 7.26 ppm for CO-CH=) due to conjugation .

1-(3-Bromophenyl)-propan-1-one

- Structure: Simpler analog with bromophenyl and propanone groups (C₉H₉BrO, MW 213.08) .

- Key Differences: Substituents: Lacks amino and iodo groups, reducing steric and electronic complexity. Reactivity: Absence of amino group limits participation in nucleophilic reactions or hydrogen bonding.

3-(4-Bromoanilino)-3-(4-chlorophenyl)-1-phenylpropan-1-one

- Structure: β-amino ketone with bromoanilino and chlorophenyl groups .

- Key Differences: Amino Group Position: Amino substituent is part of a β-amino ketone backbone rather than directly on the aromatic ring. Crystal Packing: Forms N–H⋯O hydrogen-bonded dimers (R₂²(12) rings), enhancing thermal stability .

1-(4-Amino-2-(difluoromethoxy)phenyl)-1-bromopropan-2-one

- Structure: Difluoromethoxy-substituted analog (C₁₀H₁₀BrF₂NO₂, MW 294.09) .

- Key Differences :

- Electron Effects : Difluoromethoxy group (–OCF₂H) is strongly electron-withdrawing, contrasting the iodo group’s polarizability.

- Molecular Weight : Lower MW (294.09 vs. 357.99) due to fluorine’s lighter atomic mass.

- Synthetic Flexibility : Fluorine’s stability under harsh conditions may offer advantages in medicinal chemistry.

Data Tables

Table 1. Structural and Physical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| 1-(3-Amino-5-iodophenyl)-1-bromopropan-2-one | C₉H₈BrIN₂O | 357.99 | 3-NH₂, 5-I, 1-Br |

| 3-(3-Bromophenyl)-1-(5-chlorothiophen-2-yl)prop-2-en-1-one | C₁₃H₈BrClOS | 335.62 | Thiophene, Br, Cl, enone |

| 1-(3-Bromophenyl)-propan-1-one | C₉H₉BrO | 213.08 | Br, ketone |

| 1-(4-Amino-2-(difluoromethoxy)phenyl)-1-bromopropan-2-one | C₁₀H₁₀BrF₂NO₂ | 294.09 | 4-NH₂, 2-OCF₂H, 1-Br |

Table 2. Spectral Comparison

Biological Activity

1-(3-Amino-5-iodophenyl)-1-bromopropan-2-one, also known as BCL2-IN-1, is a compound of significant interest due to its potent biological activity, particularly as an inhibitor of B-cell lymphoma 2 (Bcl-2). This protein plays a critical role in regulating apoptosis, and its inhibition is vital for the development of therapies against various cancers.

- Molecular Formula : C₁₈H₁₈BrI₁N₂O

- Molecular Weight : 396.26 g/mol

- CAS Number : 1257044-75-9

Biological Activity

BCL2-IN-1 exhibits a high affinity for binding to Bcl-2, with a dissociation constant (Ki) of less than 0.01 nM, indicating its potential as a therapeutic agent in cancer treatment. The inhibition of Bcl-2 can lead to the induction of apoptosis in cancer cells, thereby reducing tumor growth and enhancing the effectiveness of other anticancer therapies.

The primary mechanism through which BCL2-IN-1 exerts its effects involves the disruption of the anti-apoptotic functions of Bcl-2. By binding to this protein, BCL2-IN-1 promotes the release of pro-apoptotic factors from mitochondria, facilitating programmed cell death in malignant cells.

Case Studies and Research Findings

Several studies have investigated the efficacy and safety profile of BCL2-IN-1:

- In vitro Studies : Research conducted on various cancer cell lines demonstrated that treatment with BCL2-IN-1 resulted in significant apoptosis induction compared to control groups. For instance, in a study involving human prostate cancer cells, treatment led to a marked increase in caspase activation, indicative of apoptosis.

- In vivo Studies : Animal models treated with BCL2-IN-1 showed reduced tumor sizes and improved survival rates compared to untreated controls. These findings suggest that this compound could be effective in clinical settings.

- Combination Therapies : Preliminary research indicates that combining BCL2-IN-1 with other chemotherapeutic agents enhances anti-tumor efficacy. For example, when used alongside conventional chemotherapy drugs, there was a synergistic effect observed, leading to greater tumor regression.

Data Summary Table

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1-(3-Amino-5-iodophenyl)-1-bromopropan-2-one to improve yield and purity?

- Methodology :

- Reaction Conditions : Use reflux conditions with aprotic solvents (e.g., DMF or THF) to stabilize intermediates. Catalysts like CuI or Pd(PPh₃)₄ may enhance coupling efficiency for iodinated aryl groups .

- Purification : Column chromatography with silica gel (hexane:ethyl acetate gradient) removes unreacted bromopropan-2-one. Recrystallization in ethanol or dichloromethane improves purity .

- Monitoring : Track reaction progress via TLC (Rf ~0.5 in 7:3 hexane:EtOAc) and confirm purity via HPLC (>95%) .

Q. What spectroscopic techniques are most effective for characterizing the structural features of this compound?

- Key Techniques :

- IR Spectroscopy : Identify carbonyl (C=O) stretch near 1645–1680 cm⁻¹ and N-H bending (amine) at 3300–3500 cm⁻¹. Halogen (C-Br, C-I) stretches appear at 500–700 cm⁻¹ .

- NMR : ¹H NMR detects aromatic protons (δ 6.8–7.8 ppm, split due to substituents) and methyl groups (δ 2.1–2.5 ppm). ¹³C NMR confirms carbonyl (δ 190–210 ppm) and iodinated aromatic carbons (δ 90–110 ppm) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (M+ ≈ 382 g/mol) and isotopic patterns from bromine/iodine .

Q. How do computational methods like DFT aid in predicting the electronic properties of halogenated aromatic ketones?

- DFT Workflow :

- Basis Sets : Use B3LYP/6-311++G(d,p) for geometry optimization and frequency calculations to confirm minima .

- NLO Properties : Calculate hyperpolarizability (β) and dipole moment (μ) to assess nonlinear optical potential. High β values (>10⁻³⁰ esu) suggest strong NLO activity .

- Frontier Orbitals : HOMO-LUMO gaps indicate charge transfer efficiency; narrow gaps (<4 eV) correlate with reactivity .

Advanced Research Questions

Q. What strategies resolve contradictions between crystallographic and spectroscopic data for bromo-iodo substituted aryl ketones?

- Data Reconciliation :

- Crystal Packing Effects : X-ray data may show distorted bond angles due to intermolecular forces (e.g., hydrogen bonding), while NMR reflects solution-state conformations .

- Dynamic Effects : Variable-temperature NMR (VT-NMR) detects conformational flexibility missed in static crystallographic models .

- Validation : Cross-check with computational models (DFT-optimized geometries) to identify systematic discrepancies .

Q. How should researchers design experiments to evaluate the biological activity of this compound?

- Experimental Design :

- Assay Selection : Use MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungal strains (C. albicans) .

- Structure-Activity : Compare with analogs (e.g., chloro- or methyl-substituted derivatives) to isolate iodine/bromine effects .

- Cytotoxicity : Test against mammalian cell lines (e.g., HEK293) to assess selectivity .

Q. What are the critical considerations for selecting solvent systems to grow high-quality single crystals of iodinated bromo-ketones?

- Solvent Criteria :

- Polarity : Use mixed solvents (e.g., DCM:hexane) to balance solubility and slow evaporation rates .

- H-Bonding : Ethanol or methanol promotes H-bonding with the amino group, aiding crystal lattice formation .

- Temperature : Gradual cooling (0.5°C/hour) minimizes defects. Seed crystals improve reproducibility .

Q. How can substituent effects (amino, iodo) on the bromopropanone moiety be assessed in cross-coupling reactions?

- Reactivity Analysis :

- Directing Groups : The amino group at position 3 may act as a meta-director, influencing coupling sites in Suzuki-Miyaura reactions .

- Electron Withdrawal : Iodo substituents increase electrophilicity of the carbonyl carbon, enhancing nucleophilic attack rates. Monitor via kinetic studies (UV-Vis or GC-MS) .

Q. What methodological approaches analyze the thermal stability of halogen-rich aromatic ketones?

- Thermal Analysis :

- TGA/DSC : Thermogravimetric analysis (heating rate 10°C/min under N₂) identifies decomposition steps. DSC detects melting points and phase transitions .

- Pyrolysis-GC-MS : Characterizes volatile decomposition products (e.g., HBr, I₂) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.